molecular formula C2H7ClN2O B1229473 O-Methylisourea hydrochloride CAS No. 5329-33-9

O-Methylisourea hydrochloride

Cat. No.: B1229473
CAS No.: 5329-33-9
M. Wt: 110.54 g/mol
InChI Key: MUDVUWOLBJRUGF-UHFFFAOYSA-N
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Scientific Research Applications

O-Methylisourea hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: this compound is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

O-Methylisourea hydrochloride plays a significant role in biochemical reactions, particularly in the modification of amino acids and proteins. It reacts with lysine residues in proteins to form guanidino groups, which can alter the protein’s function and interactions . This compound interacts with various enzymes and proteins, including those involved in protein synthesis and degradation. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the protein’s structure and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of lysine residues in histones by this compound can lead to changes in chromatin structure and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, particularly proteins and enzymes. It exerts its effects by forming covalent bonds with lysine residues, leading to the formation of guanidino groups . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Furthermore, this compound can influence gene expression by modifying histones and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein activity and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the compound can inhibit or activate enzymes in the urea cycle, leading to changes in metabolite levels and overall metabolic balance. These interactions highlight the compound’s potential to influence metabolic pathways and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as proteins and lipids. These interactions can affect the compound’s bioavailability and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions. For instance, this compound can localize to the nucleus by interacting with nuclear proteins, where it can exert its effects on gene expression and chromatin structure. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular functions.

Chemical Reactions Analysis

Types of Reactions: O-Methylisourea hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions include various isourea derivatives and other organic compounds that are useful in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl carbamimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVUWOLBJRUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2440-60-0 (Parent)
Record name 2-Methylpseudourea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8074732
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5329-33-9
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5329-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpseudourea hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylisourea hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methylisourea hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main use of O-Methylisourea hydrochloride in organic synthesis?

A1: this compound is a versatile reagent for synthesizing heterocycles, particularly pyrimidines. It can react with β-diketones under different conditions to yield a variety of substituted pyrimidines. [, ]

Q2: Can this compound be used to synthesize other heterocycles besides pyrimidines?

A3: Yes, while the provided research focuses on pyrimidine synthesis, this compound can be used to create other heterocycles. For instance, it reacts with polyallylamine hydrochloride to produce a polymer containing biguanido groups. []

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